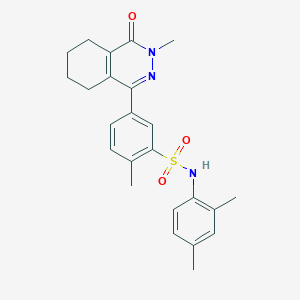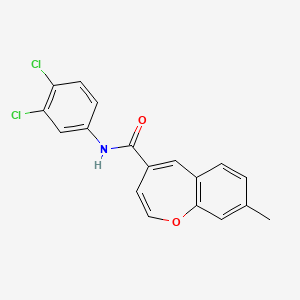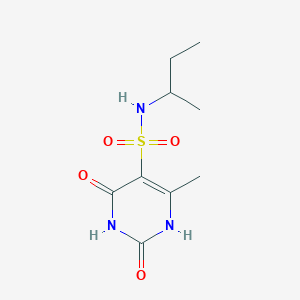![molecular formula C22H24N4O3 B11306972 [5-(4-Methoxyphenyl)-1,2-oxazol-3-yl]{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B11306972.png)
[5-(4-Methoxyphenyl)-1,2-oxazol-3-yl]{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[5-(4-METHOXYPHENYL)-1,2-OXAZOLE-3-CARBONYL]-4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE is a complex organic compound that features a combination of oxazole, piperazine, and pyridine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(4-METHOXYPHENYL)-1,2-OXAZOLE-3-CARBONYL]-4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the introduction of the methoxyphenyl group. The piperazine and pyridine moieties are then incorporated through a series of coupling reactions. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-[5-(4-METHOXYPHENYL)-1,2-OXAZOLE-3-CARBONYL]-4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups such as halides or amines.
Applications De Recherche Scientifique
1-[5-(4-METHOXYPHENYL)-1,2-OXAZOLE-3-CARBONYL]-4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential as a drug candidate, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-[5-(4-METHOXYPHENYL)-1,2-OXAZOLE-3-CARBONYL]-4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(4-METHOXYPHENYL)-1H-INDOLES: These compounds share the methoxyphenyl group and have similar biological activities.
5-(4-METHOXYPHENYL)-1H-IMIDAZOLES: These compounds also feature the methoxyphenyl group and are studied for their pharmacological properties.
Uniqueness
1-[5-(4-METHOXYPHENYL)-1,2-OXAZOLE-3-CARBONYL]-4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE is unique due to its combination of oxazole, piperazine, and pyridine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C22H24N4O3 |
|---|---|
Poids moléculaire |
392.5 g/mol |
Nom IUPAC |
[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-[4-(2-pyridin-4-ylethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C22H24N4O3/c1-28-19-4-2-18(3-5-19)21-16-20(24-29-21)22(27)26-14-12-25(13-15-26)11-8-17-6-9-23-10-7-17/h2-7,9-10,16H,8,11-15H2,1H3 |
Clé InChI |
GCHGARFRZJVOAJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N3CCN(CC3)CCC4=CC=NC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine](/img/structure/B11306897.png)
![6-fluoro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11306898.png)
![5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-[3,5-bis(trifluoromethyl)phenyl]-2,3-dihydro-1H-pyrrol-3-one](/img/structure/B11306910.png)
![N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}-3-methylbenzamide](/img/structure/B11306917.png)

![furan-2-yl[3-hydroxy-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]methanone](/img/structure/B11306922.png)
![4-(4-Tert-butylphenyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-6-oxo-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B11306932.png)
![4-chloro-N-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]phenylalanine](/img/structure/B11306935.png)
![N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}thiophene-2-carboxamide](/img/structure/B11306937.png)
![2-(2-ethyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11306941.png)
![2-{5-[(Naphthalen-2-yloxy)methyl]furan-2-yl}-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B11306947.png)



